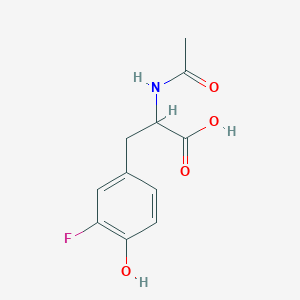

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Description

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a synthetic arylpropanoic acid derivative characterized by a propanoic acid backbone substituted with an acetamido group at position 2 and a 3-fluoro-4-hydroxyphenyl moiety at position 2.

Properties

IUPAC Name |

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYBRSLAYCIMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568144 | |

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219858-64-7 | |

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-DL-tyrosine, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function or activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not fully understood. Given its target, it is likely involved in pathways related to oxidative stress and cellular defense mechanisms . Its influence on these pathways could have downstream effects on cellular health and survival.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its target, it may have a role in protecting cells from oxidative damage. More research is needed to confirm this and understand the full range of its effects.

Biological Activity

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-acetyl-3-fluorotyrosine, is a compound that has garnered interest in biological and pharmacological research due to its structural similarity to amino acids and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, biochemical pathways involved, and relevant case studies.

- Molecular Formula : C₁₁H₁₂FNO₄

- Molecular Weight : 241.22 g/mol

- CAS Number : 219858-64-7

- Purity : Typically ≥ 95% .

Target Proteins

The primary target of this compound is believed to be mitochondrial superoxide dismutase (MnSOD), an enzyme crucial for mitigating oxidative stress in cells. By interacting with this protein, the compound may alter its activity, thereby influencing cellular defense mechanisms against oxidative damage .

Mode of Action

The compound's interaction with MnSOD suggests a potential role in enhancing cellular resilience to oxidative stress. This interaction may lead to increased scavenging of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not fully elucidated, its involvement in oxidative stress response and cellular defense mechanisms is well-documented. The compound may play a role in:

- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes.

- Cellular Survival : Potentially improving cell viability under stress conditions.

Antioxidant Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant activities. For instance, studies have shown that certain derivatives can effectively scavenge free radicals and reduce cell viability in cancer cell lines, indicating potential anticancer properties .

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various derivatives on A549 non-small cell lung cancer (NSCLC) cells. Some compounds reduced cell viability by over 50% while sparing non-cancerous Vero cells, suggesting selective cytotoxicity .

- The most promising derivative showed potent antioxidant properties in DPPH radical scavenging assays, highlighting its potential as an anticancer agent .

-

Antimicrobial Activity :

- Another study focused on the antimicrobial properties of related compounds against multidrug-resistant pathogens. Certain derivatives demonstrated significant activity against strains like MRSA and vancomycin-resistant Enterococcus faecalis . This underscores the potential for developing new antimicrobial agents based on the chemical scaffold of this compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

IUPAC Name: 2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Structure: The compound features an acetamido group, a propanoic acid backbone, and a fluorophenyl moiety, which are crucial for its biological activity and reactivity.

Medicinal Chemistry

This compound has shown promise in drug development due to its structural characteristics that allow for interactions with biological targets:

- Enzyme Inhibition Studies: The compound can serve as a substrate or inhibitor for various enzymes, which is valuable in understanding enzyme kinetics and mechanisms of action. Its ability to form hydrogen bonds due to the acetamido group enhances its interaction with enzyme active sites.

- Receptor Binding Studies: The fluorophenyl moiety contributes to hydrophobic interactions, making it a candidate for studying receptor-ligand binding dynamics. This can lead to insights into drug-receptor interactions and the design of new pharmacological agents .

Synthetic Organic Chemistry

The compound acts as a versatile building block in organic synthesis:

- Chiral Auxiliary: It can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. This property is particularly useful in the synthesis of pharmaceuticals where chirality plays a crucial role in biological activity.

- Synthesis of Complex Molecules: Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules that may exhibit enhanced biological activities or novel properties .

Antitumor Activity

A study investigated the antitumor potential of derivatives based on this compound. Compounds synthesized from this precursor demonstrated significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Research has shown that derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress, suggesting applications in treating conditions like Alzheimer's disease.

Comparative Data Table

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition studies | Enhanced understanding of enzyme kinetics |

| Receptor binding studies | Insights into drug-receptor interactions | |

| Synthetic Organic Chemistry | Chiral auxiliary in asymmetric synthesis | Formation of enantiomerically enriched compounds |

| Synthesis of complex molecules | Development of new pharmacological agents | |

| Antitumor Activity | Cytotoxic effects against cancer cells | Significant reduction in cell viability |

| Neuroprotective Effects | Modulation of neurotransmitter levels | Reduction of oxidative stress |

Comparison with Similar Compounds

2-Acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0)

- Structural Difference : Lacks the hydroxyl group and has fluorine at the para position.

- This derivative has been studied for research applications but lacks explicit biological data .

(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid (CAS 266360-54-7)

- Structural Difference : Two fluorine atoms at positions 2 and 3.

- Impact : Increased electron-withdrawing effects may lower the pKa of the carboxylic acid group, enhancing solubility in alkaline environments. The difluoro substitution is associated with improved metabolic stability in related NSAID analogs .

2-Acetamido-3-(4-chlorophenyl)propanoic acid (CAS 135270-40-5)

- Structural Difference : Chlorine replaces fluorine at the para position.

- However, its stronger electron-withdrawing effect may enhance anti-inflammatory activity in certain contexts .

Heterocyclic and Functional Group Modifications

2-Acetamido-3-(thiophen-2-yl)propanoic acid (CAS 67206-07-9)

- Structural Difference : Thiophene replaces the phenyl ring.

- This compound has shown utility in organic synthesis but lacks reported bioactivity .

2-Acetamido-3-(1H-indol-3-yl)propanoic acid (CAS 1218-34-4)

- Structural Difference : Indole moiety replaces the fluorophenyl group.

- Impact : The indole’s NH group enables hydrogen bonding, making this compound a candidate for targeting serotonin receptors or tryptophan-processing enzymes. It is used as a pharmaceutical reference standard .

NSAID-Related β-Hydroxy-β-arylpropanoic Acids

Compounds like 3-hydroxy-3,3-diphenylpropanoic acid () and Fenbufen (4-biphenylylbutanoic acid derivative, ) share structural motifs with the target compound but differ in backbone hydroxylation and aryl substitution.

- Key Differences: Hydroxylation: β-hydroxy groups in NSAID analogs enhance COX-2 selectivity and gastric tolerability compared to non-hydroxylated derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated using fragment-based methods.

Research Findings and Implications

- Biological Potential: The target compound’s fluorophenol group may mimic tyrosine or DOPA residues, suggesting applications in enzyme inhibition or radiopharmaceuticals (e.g., iodine-labeled analogs in ).

- Safety Profile: Halogenated analogs (e.g., 4-bromo, 4-chloro) exhibit higher toxicity (Risk Code R22) compared to non-halogenated derivatives .

- Structural Insights : The hydroxyl group in the target compound may improve aqueous solubility (PSA ~66 Ų) relative to purely hydrophobic derivatives, aiding in drug formulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Key Intermediates

The synthesis typically begins with phenylalanine derivatives or fluorinated aromatic precursors. Key intermediates include:

Stepwise Synthesis

Step 1: Protection of the Amino Group

The amino group of phenylalanine is acetylated to prevent side reactions:

Step 2: Fluorination at the 3-Position

Electrophilic fluorination is performed using N-fluorobenzenesulfonimide (NFSI) :

- Solvent : Dichloromethane (DCM).

- Catalyst : Boron trifluoride etherate (BF₃·OEt₂).

- Conditions : −10°C, 12 hours.

- Yield : 70–78%.

Step 3: Hydroxylation at the 4-Position

Directed ortho-hydroxylation is achieved via Ullmann coupling :

- Reagents : Copper(I) iodide, 1,10-phenanthroline.

- Conditions : 90°C in DMF, 8 hours.

- Yield : 65–72%.

Step 4: Deprotection and Finalization

Benzyloxy groups (if used) are removed via catalytic hydrogenation:

Industrial-Scale Production Methods

Continuous Flow Chemistry

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Fluorination Agent | Hydroxylation Method | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Classical Stepwise | Phenylalanine | NFSI | Ullmann coupling | 68 | 95 |

| Benzyloxy Protection | 4-Benzyloxybenzaldehyde | Selectfluor® | Acidic hydrolysis | 75 | 97 |

| Continuous Flow | N-Acetylphenylalanine | F₂ gas | O₂ oxidation | 82 | 98 |

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Hydroxylation Side Reactions

Recent Advances in Catalysis

Enzymatic Acetylation

Quality Control and Characterization

Analytical Techniques

Impurity Profiling

- Common Impurities :

- 3-Fluoro-4-methoxyphenyl analog : <0.5%.

- Deacetylated byproduct : <0.3%.

Q & A

Q. What are the recommended synthetic routes for 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling acetamide derivatives with fluorinated phenolic precursors. For optimization:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like factorial design minimize experimental runs while maximizing data quality .

- Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error approaches .

- Validate purity via HPLC or LC-MS, referencing crystallographic data (e.g., bond angles and torsional stability from X-ray diffraction) to confirm structural fidelity .

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: A multi-technique approach is critical:

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in structurally related acetamido-phenylpropanoic acid derivatives .

- Spectroscopic validation :

- NMR : Compare / chemical shifts with tyrosine analogs (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a tyrosine derivative) to confirm substituent effects .

- Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., CHFNO with MW 199.18) and detect isotopic patterns for fluorine .

Q. What initial biological activity assays are appropriate for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with tyrosine-processing enzymes (e.g., tyrosine hydroxylase or decarboxylase) due to its structural similarity to tyrosine .

- Cell-based models : Evaluate cytotoxicity and metabolic stability in hepatocyte or cancer cell lines, using fluorometric/colorimetric assays (e.g., MTT or resazurin) .

- Antioxidant activity : Measure hydroxyl radical scavenging using probes like 3’-(p-Hydroxyphenyl) fluorescein (HPF) to assess phenolic moiety reactivity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways?

Methodological Answer:

- Quantum chemical calculations : Optimize ground-state geometries and simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to prioritize synthetic targets .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) by modeling the fluorine and hydroxyl groups’ electronic effects .

- Machine learning : Train models on datasets of similar phenylpropanoic acids to predict solubility, bioavailability, or toxicity .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic profiling : Assess absorption/distribution using Caco-2 cell monolayers and microsomal stability assays to identify metabolic bottlenecks .

- Isotope labeling : Track compound distribution in animal models via - or -labeling to correlate exposure with efficacy .

- Proteomic analysis : Identify off-target interactions (e.g., serum protein binding) that reduce bioactivity in vivo .

Q. How can structure-activity relationship (SAR) studies improve derivative design?

Methodological Answer:

- Functional group modulation : Replace the 3-fluoro-4-hydroxyphenyl moiety with bioisosteres (e.g., 4-chloro or 4-methyl groups) to evaluate electronic and steric effects on activity .

- Comparative analysis : Benchmark against analogs like 3-(4-Hydroxyphenyl)propanoic acid to isolate the fluorine atom’s contribution to stability or binding .

- Crystallographic SAR : Correlate X-ray-derived torsion angles (e.g., acetamido group orientation) with biological data to guide backbone modifications .

Q. What experimental designs mitigate variability in biological assay reproducibility?

Methodological Answer:

- Blinded replicate experiments : Use automated liquid handlers to minimize pipetting errors in high-throughput screens .

- Positive/negative controls : Include tyrosine and fluorinated analogs (e.g., 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) to validate assay sensitivity .

- Data normalization : Apply Z-score or percent inhibition metrics to account for plate-to-plate variability in fluorescence/absorbance readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.